3-Iodo-1H-indazole-6-carbaldehyde
Overview
Description
3-Iodo-1H-indazole-6-carbaldehyde is a chemical compound with the molecular formula C8H5IN2O . It is a derivative of indazole, which is a heterocyclic aromatic organic compound .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 3-Iodo-1H-indazole-6-carbaldehyde, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 3-Iodo-1H-indazole-6-carbaldehyde is represented by the formula C8H5IN2O . Its molecular weight is 272.05 .Chemical Reactions Analysis
The chemical reactions involving 1H- and 2H-indazoles have been studied extensively . These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
3-Iodo-1H-indazole-6-carbaldehyde is a solid compound . It has a molecular weight of 272.05 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methodology : 1H-Indazole-3-carbaldehyde, related to the target compound, is synthesized through the ring opening of indole in acidic conditions, followed by diazotization with sodium nitrite, then cyclization. This method is noted for its low cost, simple operation, and suitability for industrial production (Gong, 2012).
- Structural and Spectroscopic Analysis : Structural and spectroscopic analyses of 1H-indazole-3-carbaldehyde reveal important intermolecular interactions, such as hydrogen bonds and π-π interactions, contributing to its stability and chemical properties (Morzyk-Ociepa et al., 2021).
Fluorescent Applications
- Fluorescent Dye Development : Research into the synthesis of fluorescent dyes containing a pyrazolylpyrene chromophore, related to indazole derivatives, shows potential for sensing acidic fluorophore environments. These compounds exhibit bright fluorescence in solution and weak fluorescence in the solid state (Wrona-Piotrowicz et al., 2022).
Pharmaceutical and Medicinal Chemistry
- Indazole Derivatives as Kinase Inhibitors : Indazole derivatives, including 1H-indazole-3-carboxaldehydes, are increasingly significant in medicinal chemistry for their role as kinase inhibitors. Efficient general access to these compounds is achieved through the nitrosation of indoles in slightly acidic environments (Chevalier et al., 2018).
Advanced Material Synthesis
- Functionalized Indazole Synthesis : A novel method for synthesizing highly functionalized indazoles involves regioselective magnesiation at position 3 of iodoindazoles. This process allows for the introduction of a wide range of functional groups, making it a versatile approach for creating diverse indazole-based scaffolds (Lam et al., 2016).
Safety And Hazards
properties
IUPAC Name |
3-iodo-2H-indazole-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFYGHSDBUEHAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295300 | |
Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1H-indazole-6-carbaldehyde | |
CAS RN |
944904-42-1 | |
Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944904-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-1H-indazole-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.